
2-Azido-1-bromo-5-chloro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-bromo-5-chloro-3-methylbenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-5-chloro-3-methylbenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes:
Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution.
Azidation: Conversion of a suitable leaving group (e.g., nitro or halide) to an azido group using sodium azide under appropriate conditions.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper or palladium.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromo and chloro substituents can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Palladium Catalysts: Employed in cross-coupling reactions with arylboronic acids.
Reducing Agents: Lithium aluminum hydride for azide reduction.
Major Products:
Azide-Alkyne Cycloaddition Products: Formation of triazoles.
Cross-Coupling Products: Formation of biaryl compounds.
Reduction Products: Formation of amines.
Scientific Research Applications
2-Azido-1-bromo-5-chloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of pharmaceuticals through the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-5-chloro-3-methylbenzene depends on the specific reaction it undergoes. For example:
Azide-Alkyne Cycloaddition: The azido group reacts with an alkyne to form a triazole ring, facilitated by a copper(I) catalyst.
Cross-Coupling Reactions: The bromo or chloro substituents undergo oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond.
Comparison with Similar Compounds
1-Azido-2-bromobenzene: Lacks the chloro and methyl substituents, leading to different reactivity and applications.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
2-Azido-1-bromo-3-methylbenzene: Lacks the chloro substituent, influencing its reactivity in certain reactions.
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-azido-1-bromo-5-chloro-3-methylbenzene |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(9)3-6(8)7(4)11-12-10/h2-3H,1H3 |
InChI Key |
VJGLBCYISHWSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=[N+]=[N-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


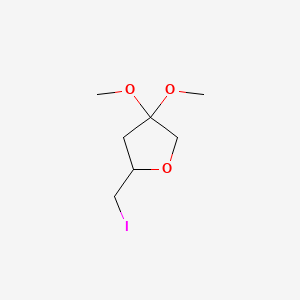
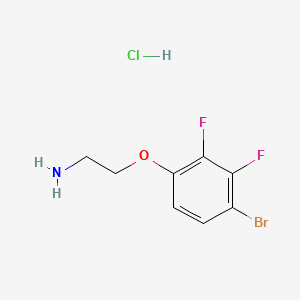
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
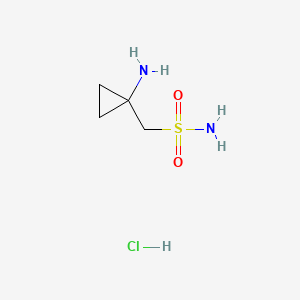
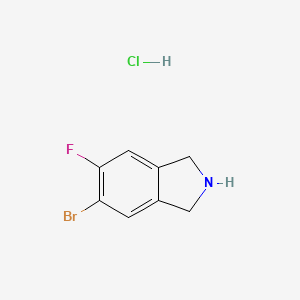
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)

![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)

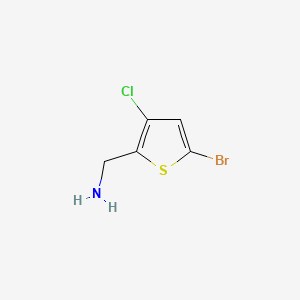
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
